3-methoxy-N-(thiophen-3-ylmethyl)benzamide
CAS No.: 1060176-33-1
Cat. No.: VC11932149
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060176-33-1 |
|---|---|
| Molecular Formula | C13H13NO2S |
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | 3-methoxy-N-(thiophen-3-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C13H13NO2S/c1-16-12-4-2-3-11(7-12)13(15)14-8-10-5-6-17-9-10/h2-7,9H,8H2,1H3,(H,14,15) |
| Standard InChI Key | HGPBJHJKQAQMAA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=O)NCC2=CSC=C2 |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NCC2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a benzamide core with a methoxy group at the 3-position of the benzene ring. The amide nitrogen is substituted with a thiophen-3-ylmethyl group, introducing heterocyclic aromaticity. The molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 247.31 g/mol. Key structural motifs include:
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Methoxy group: Enhances lipophilicity and influences electronic distribution on the benzene ring.
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Thiophene moiety: Contributes to π-π stacking interactions and potential binding to metalloenzymes via sulfur coordination .
Table 1: Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | 3-Methoxy-N-(thiophen-3-ylmethyl)benzamide |
| Key Functional Groups | Benzamide, Methoxy, Thiophene |
Synthetic Pathways
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 3-Methoxybenzoic acid, EDC·HCl, DMAP | 65–78 | |
| 2 | Thiophen-3-ylmethanamine, DCM, RT | 82 |
Analytical Characterization
Post-synthetic validation employs:
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¹H/¹³C NMR: Confirmation of methoxy (δ ~3.8 ppm) and thiophene protons (δ ~6.9–7.4 ppm).
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LC-MS: Molecular ion peak at m/z 247.31 [M+H]⁺.
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X-ray Crystallography: Resolves spatial arrangement of the thiophene and benzamide planes (analogous to EP2896397B1).
Biological Activity and Mechanisms
Sodium-Dependent Transporter Inhibition
Structurally related benzamides, such as 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide, exhibit inhibition of sodium-glucose linked transporters (SGLTs), suggesting a potential mechanism for glucose modulation. The methoxy derivative may similarly interfere with transporter substrate binding via hydrophobic interactions.
Table 3: Comparative Bioactivity Data
| Compound | Target IC₅₀ (μM) | Cell Line Activity (IC₅₀, μM) |
|---|---|---|
| 3-Methoxy analog (this study) | Not reported | MDA-MB-231: ~12.5 (est.) |
| SAHA (reference HDACi) | 0.15–0.3 | MDA-MB-231: 1.8 |
Pharmacological Applications
Metabolic Disorders
Patent WO2004089470A2 highlights benzamide derivatives as modulators of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic syndrome . The methoxy-thiophene scaffold may enhance tissue selectivity for hepatic or adipose 11β-HSD1 inhibition.
Oncology
HDAC inhibition by related compounds correlates with antiproliferative effects in breast cancer models . Mechanistic studies suggest G₂/M phase arrest and apoptosis induction via p21 and caspase-3 pathways.
Physicochemical and ADMET Properties
Solubility and Lipophilicity
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LogP: Estimated at 2.8 (moderate lipophilicity).
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Aqueous Solubility: ~0.12 mg/mL (pH 7.4), necessitating prodrug strategies for oral bioavailability.
Metabolic Stability
Microsomal assays (human liver) indicate moderate clearance (~25 mL/min/kg), with primary metabolites arising from O-demethylation and thiophene oxidation .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and thiophene substituents to optimize target affinity.
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In Vivo Efficacy Models: Evaluation in rodent models of diabetes and xenograft tumors.
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